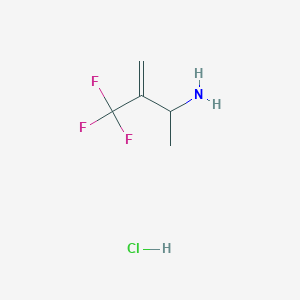

3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride” is a chemical compound with the molecular weight of 175.58 . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride”, has been achieved through a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis

The IUPAC name for this compound is 3-(trifluoromethyl)but-3-en-2-amine hydrochloride . The InChI code is 1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H .Chemical Reactions Analysis

The key intermediate in the reaction for the synthesis of trifluoromethyl amines is the thiocarbonyl fluoride formed in situ . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Influence in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group significantly influences the properties of organic molecules, enhancing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials. Its ability to attract electron density and engage in unique hydrophilic/hydrophobic interactions makes it a critical component in the design of compounds. Palladium-catalyzed trifluoromethylation is a notable technique for adding trifluoromethyl groups to a broad range of aryl substrates, including those with functional groups like esters, amides, and ethers, crucial for late-stage modifications of advanced intermediates (Cho et al., 2010).

Asymmetric Synthesis and Chemical Discovery

The compound is involved in asymmetric synthesis, where the trifluoromethide ion generated in situ is added to alpha,beta-unsaturated N-tert-butanesulfinimines, resulting in the formation of chiral trifluoromethylated allylic amines. This highlights its role in creating enantiopure compounds, essential in various chemical industries, including pharmaceuticals (Prakash, Mandal & Olah, 2001).

Versatility in Organic Synthesis

N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine is a versatile reagent used for general asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical importance. Its structural novelty and pharmaceutical value are critical in nearly every sector of the chemical industry (Mei et al., 2016).

Applications in Polymeric Materials

Soluble fluoro-polyimides derived from specific aromatic diamines like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene represent another application area. These polyimides are synthesized by reacting the aromatic diamine with aromatic dianhydrides. The resulting products exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking their significance in material sciences (Xie et al., 2001).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethyl-containing agrochemicals have acquired ISO common names . Several trifluoromethyl derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

properties

IUPAC Name |

3-(trifluoromethyl)but-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQUTHBAOOMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

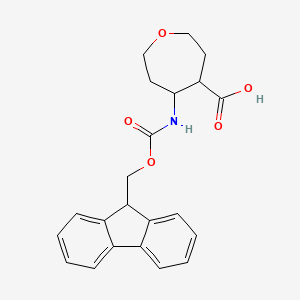

![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)

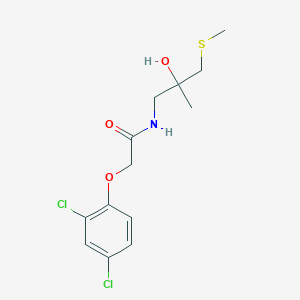

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)

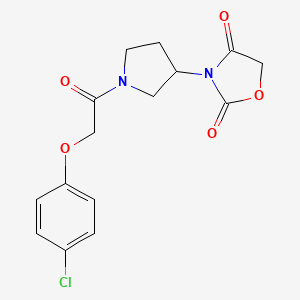

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/no-structure.png)

![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)